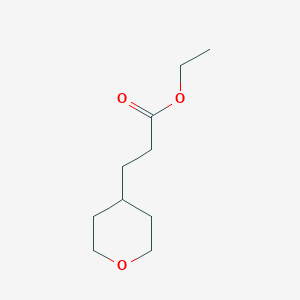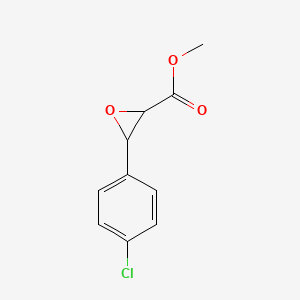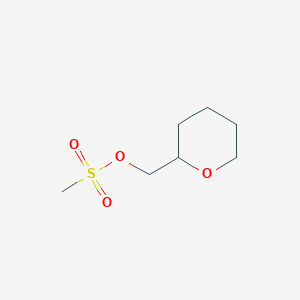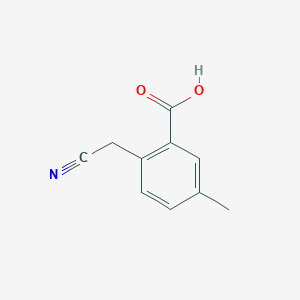
2-Cyanomethyl-5-methylbenzoic acid
Übersicht
Beschreibung
2-Cyanomethyl-5-methylbenzoic acid is an organic compound with the empirical formula C9H7NO2 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of 2-Cyanomethyl-5-methylbenzoic acid is 161.16 . The InChI code is 1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Cyanomethyl-5-methylbenzoic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Solubility and Solvent Effects
Research on the solubility of similar compounds like 2-amino-3-methylbenzoic acid in various solvents has provided essential insights for their purification. Such studies, conducted using different solvents and temperatures, are crucial for understanding the solution processes and optimizing conditions for the purification and crystallization of related compounds (Zhu et al., 2019).
Synthesis of Intermediate Compounds
Compounds like 2-amino-5-methylbenzoic acid serve as key intermediates in the synthesis of various pharmaceuticals. Their synthesis involves multiple steps, including reactions with chloral hydrate, hydroxylamine hydrochloride, and sulfuric acid. These processes are fundamental in the production of anti-cancer drugs and other pharmaceuticals (Cao Sheng-li, 2004).
Coordination Polymers
The study of coordination polymers involving similar compounds like 3,5-dinitro-4-methylbenzoic acid reveals their dependency on solvents used in synthesis. These findings are significant for understanding the self-assembly processes in the formation of three-dimensional structures, crucial in material science and nanotechnology (Pedireddi & Varughese, 2004).
Abraham Model Correlations
Research involving Abraham model correlations for solute transfer into various solvents, using similar compounds like 3,5-dinitro-2-methylbenzoic acid, helps in understanding solvation dynamics. This knowledge is pivotal in predicting the behavior of chemicals in different solvent environments, which is crucial in the development of pharmaceuticals and chemical reactions (Ye et al., 2011).
Polymerization Studies
Investigations on the polymerization of related compounds, such as potassium 3-bromomethyl-5-methylbenzoate, provide valuable insights into the formation of cyclic oligomers and their implications in material science and polymer chemistry. Understanding these processes is vital for the development of new polymeric materials with specific properties (Sepulchre, Sepulchre, & Belleney, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVAXQPUFFPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanomethyl-5-methylbenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)



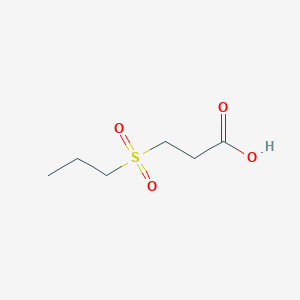

amine hydrochloride](/img/structure/B3176404.png)
